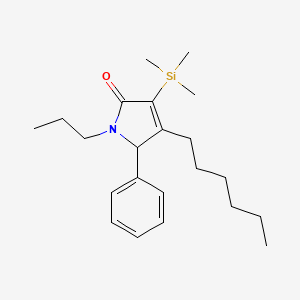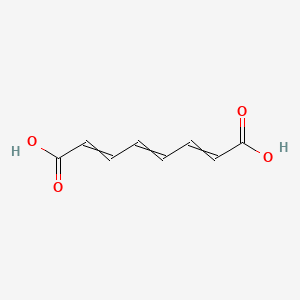![molecular formula C14H24O2Si B12566265 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- CAS No. 185198-08-7](/img/structure/B12566265.png)
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is a chemical compound with a unique structure that includes an alkyne, a ketone, and a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of an alkyne with a ketone precursor, followed by the introduction of the silyl ether group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- can undergo various chemical reactions, including:
Oxidation: The alkyne and ketone groups can be oxidized to form different products.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Applications De Recherche Scientifique
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- exerts its effects involves its interaction with specific molecular targets. The alkyne and ketone groups can participate in various chemical reactions, while the silyl ether group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octen-3-one: A ketone with a similar structure but lacking the alkyne and silyl ether groups.
1-Octene: An alkene with a similar carbon chain but lacking the ketone and silyl ether groups.
6-Octen-1-yn-3-ol, 3,7-dimethyl-: A compound with an alkyne and alcohol group, similar in structure but different in functional groups.
Uniqueness
1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether group, in particular, can influence the compound’s stability and reactivity, making it valuable in specific synthetic and industrial processes.
Propriétés
Numéro CAS |
185198-08-7 |
|---|---|
Formule moléculaire |
C14H24O2Si |
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
(6R)-6-[tert-butyl(dimethyl)silyl]oxyoct-1-en-7-yn-4-one |
InChI |
InChI=1S/C14H24O2Si/c1-8-10-12(15)11-13(9-2)16-17(6,7)14(3,4)5/h2,8,13H,1,10-11H2,3-7H3/t13-/m0/s1 |
Clé InChI |
HKQGZNLCPMNGLR-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H](CC(=O)CC=C)C#C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CC(=O)CC=C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


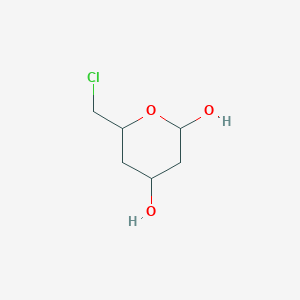
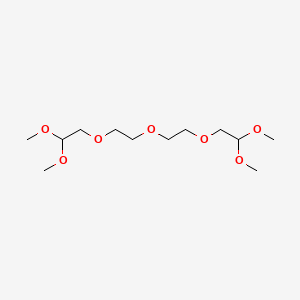
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
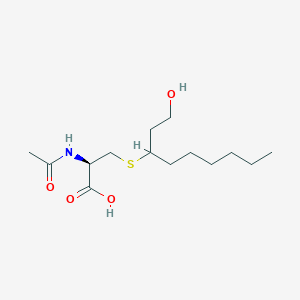
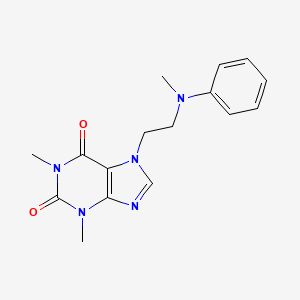
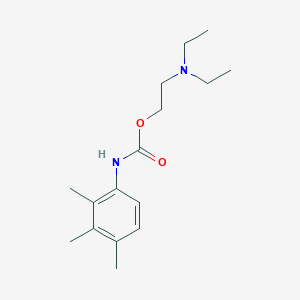
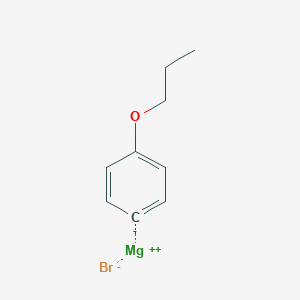
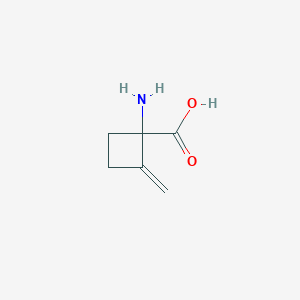
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
